molecular formula C22H16ClN3O2 B13946726 Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate

Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate

Cat. No.: B13946726
M. Wt: 389.8 g/mol
InChI Key: WBLLIZAEHNGTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone core, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the phthalazinone core.

    Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate
  • Methyl 4-(4-chlorophenyl)benzoate
  • Methyl 4-[(Phenoxycarbonyl)amino]benzoate

Uniqueness

Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate is unique due to its specific structural features, such as the phthalazinone core and the chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

methyl 4-[4-(4-chloroanilino)phthalazin-1-yl]benzoate

InChI

InChI=1S/C22H16ClN3O2/c1-28-22(27)15-8-6-14(7-9-15)20-18-4-2-3-5-19(18)21(26-25-20)24-17-12-10-16(23)11-13-17/h2-13H,1H3,(H,24,26)

InChI Key

WBLLIZAEHNGTFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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